molecular formula C13H19NO B12069301 3-[(3-Ethylphenoxy)methyl]pyrrolidine

3-[(3-Ethylphenoxy)methyl]pyrrolidine

Cat. No.: B12069301
M. Wt: 205.30 g/mol
InChI Key: QAKPUEMOQFUCPZ-UHFFFAOYSA-N
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Description

3-[(3-Ethylphenoxy)methyl]pyrrolidine (CAS 1220019-48-6) is a chemical reagent of interest in pharmaceutical and neuroscience research. This compound features a pyrrolidine ring, a saturated nitrogen-containing heterocycle that is a privileged scaffold in medicinal chemistry due to its ability to enhance solubility, contribute to stereochemistry, and provide three-dimensional coverage for exploring pharmacophore space . The specific structure of this analog, which combines a phenoxymethyl group with the pyrrolidine ring, suggests potential research value as a building block for developing central nervous system (CNS)-active agents. Compounds with structurally related motifs have been investigated as potent and balanced norepinephrine and serotonin reuptake inhibitors (NSRIs) . Such inhibitors are relevant for research into neuropathic pain and various psychiatric disorders . Researchers can utilize this reagent as a core template for structure-activity relationship (SAR) studies in drug discovery projects. Research Applications: • Precursor in medicinal chemistry for neuroscience targets • Building block for the synthesis of potential pharmacologically active molecules • Core scaffold for exploring structure-activity relationships (SAR) This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3-ethylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C13H19NO/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12/h3-5,8,12,14H,2,6-7,9-10H2,1H3

InChI Key

QAKPUEMOQFUCPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCNC2

Origin of Product

United States

Synthetic Methodologies for 3 3 Ethylphenoxy Methyl Pyrrolidine

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-[(3-Ethylphenoxy)methyl]pyrrolidine suggests several viable synthetic pathways. The primary disconnection points are the ether linkage and the bonds forming the pyrrolidine (B122466) ring.

One common retrosynthetic approach involves disconnecting the ether bond. This leads to two key precursors: a pyrrolidine-3-methanol derivative and 3-ethylphenol (B1664133). This strategy is advantageous as it allows for the separate synthesis of the complex pyrrolidine core and the readily available phenolic component.

Alternatively, the pyrrolidine ring itself can be the subject of retrosynthetic disconnection. This can be envisioned through the breaking of one or two carbon-nitrogen bonds, leading to acyclic precursors. For instance, a C-N bond disconnection can point towards a 1,4-difunctionalized acyclic amine that can be cyclized.

Classical and Modern Approaches to Pyrrolidine Ring Construction for this compound

The formation of the pyrrolidine ring is a critical step in the synthesis of the target compound. Both classical and modern methods can be employed to achieve this.

Cyclization Strategies

Cyclization strategies are a cornerstone of heterocyclic chemistry and are well-suited for the synthesis of the pyrrolidine scaffold. These methods typically involve the intramolecular reaction of a linear precursor containing the necessary functional groups. One such strategy is the cyclization of amino alcohols. For instance, an appropriately substituted aminodiol can undergo intramolecular cyclization to form the desired pyrrolidine ring. The use of a chiral pool strategy, starting from naturally occurring amino acids like proline, can also provide enantiomerically pure pyrrolidine derivatives. researchgate.net

Another approach involves the cyclization of haloamines, where an amine attacks an alkyl halide within the same molecule to form the cyclic amine. The choice of starting materials and reaction conditions can be tailored to control the stereochemistry of the resulting pyrrolidine ring.

Cyclization Strategy Starting Material Typical Reagents Key Features
From AminodiolsSubstituted 1-amino-2,5-diolsAcid or base catalystsCan be adapted for stereocontrol
From HaloaminesSubstituted 4-halo-1-aminesBaseForms C-N bond via intramolecular SN2
From Amino AcidsL-proline or derivativesVariousAccess to enantiomerically pure products

Reductive Amination Pathways

Reductive amination is a powerful and versatile method for the formation of amines, including cyclic amines like pyrrolidine. masterorganicchemistry.comyoutube.comlibretexts.org This method can be applied intramolecularly to form the pyrrolidine ring. The process typically involves the reaction of a dicarbonyl compound with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

For the synthesis of a 3-substituted pyrrolidine, a suitably substituted 1,4-dicarbonyl compound can be reacted with an amine source. The choice of reducing agent is crucial for the success of this reaction, with common choices including sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com The latter is often preferred due to its milder nature and its ability to selectively reduce imines in the presence of other carbonyl groups.

Reductive Amination Approach Precursors Reducing Agent Advantages
IntramolecularSubstituted 1,4-dicarbonyl and amineNaBH₃CN, NaBH(OAc)₃High efficiency, good for complex molecules
IntermolecularAldehyde/ketone and amineNaBH₄, H₂/PdVersatile, wide range of substrates

Strategies for Installing the [(3-Ethylphenoxy)methyl] Side Chain

Once the pyrrolidine core is established, the next critical step is the installation of the (3-ethylphenoxy)methyl side chain. This is typically achieved through etherification or alkylation reactions.

Etherification Reactions in the Synthesis of this compound

The Williamson ether synthesis is a classic and widely used method for forming ethers and is highly applicable in this context. youtube.combyjus.comwikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the coupling of an alkoxide with an alkyl halide. In the synthesis of this compound, this would entail the reaction of the sodium or potassium salt of 3-ethylphenol with a pyrrolidine-3-methanol derivative that has been converted to a suitable leaving group, such as a tosylate or a halide.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 reaction. The choice of base to deprotonate the phenol (B47542) is also important, with sodium hydride (NaH) or potassium carbonate (K₂CO₃) being common choices.

Williamson Ether Synthesis Reactants Base Solvent Typical Temperature
Phenol + Alkyl Halide3-Ethylphenol and 3-(halomethyl)pyrrolidineNaH, K₂CO₃DMF, Acetonitrile60-100 °C
Alkoxide + Alkyl HalideSodium 3-ethylphenoxide and 3-(halomethyl)pyrrolidine-DMF, Acetonitrile60-100 °C

Alkylation Methods for Side Chain Incorporation

Alkylation provides an alternative route to the target molecule. This can involve the reaction of a nucleophilic pyrrolidine derivative with an electrophilic species containing the 3-ethylphenoxy group. For instance, a pyrrolidine-3-methoxide could potentially react with a 3-ethylbenzyl halide. However, the Williamson ether synthesis is generally the more convergent and commonly employed strategy for this type of linkage.

Another alkylation approach could involve the direct alkylation of the pyrrolidine nitrogen, followed by functional group manipulation to form the ether linkage. However, this is a less direct route and may require more synthetic steps.

Stereoselective Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the individual enantiomers of this compound is of significant chemical interest. Such syntheses allow for the investigation of the specific biological properties of each enantiomer. The primary strategies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and chiral pool synthesis.

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereoselective formation of new chiral centers. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. ethz.ch

For the synthesis of chiral pyrrolidines, auxiliaries such as pseudoephenamine and 3,3-dimethyl-5-substituted-2-pyrrolidinones have been employed in asymmetric alkylation and aldol (B89426) reactions. harvard.edumanchester.ac.uk These auxiliaries guide the introduction of substituents onto the pyrrolidine ring precursor with a high degree of diastereoselectivity. harvard.eduiupac.org For instance, a common approach involves the acylation of a chiral auxiliary, followed by diastereoselective enolate alkylation to set the desired stereocenter. Subsequent cyclization and removal of the auxiliary would yield the enantiomerically enriched pyrrolidine derivative. A temporary stereocenter approach has also been described, where an initial aldol reaction creates a stereocenter that directs a subsequent cyclopropanation, after which a retro-aldol reaction removes the temporary center. rsc.org

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in publicly available literature, the general principles of these established methods provide a clear framework for its potential asymmetric synthesis.

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This method utilizes a chiral catalyst to stereoselectively transform a prochiral substrate into a chiral product. ethz.ch For the synthesis of chiral pyrrolidines, several catalytic asymmetric reactions have been developed, including 1,3-dipolar cycloadditions and organocatalytic sequences. metu.edu.tr

Catalytic asymmetric [3+2] cycloaddition reactions are a common and effective method for constructing the five-membered pyrrolidine ring. nih.gov For example, the reaction between an azomethine ylide and an electron-deficient alkene, catalyzed by a chiral metal complex (e.g., nickel or copper), can produce highly functionalized and enantiomerically enriched pyrrolidines. nih.gov Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool. For instance, a highly stereoselective synthesis of 3,3'-pyrrolidinyl-dispirooxindoles has been achieved through a one-pot organocatalytic Mannich/deprotection/aza-Michael sequence. nih.gov

A specific catalytic asymmetric synthesis of this compound has not been detailed in peer-reviewed literature. However, analogous syntheses of chiral pyrrolidines, such as (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, have been accomplished through key steps like catalytic asymmetric hydrogenation using a chiral ruthenium complex, achieving high diastereoselectivity and enantioselectivity. researchgate.netnih.gov These established catalytic systems provide viable strategies that could be adapted for the enantioselective synthesis of this compound.

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or sugars, as starting materials. ethz.chnih.gov This approach leverages the existing stereocenters of the starting material to build the target molecule.

For the synthesis of pyrrolidine derivatives, amino acids like aspartic acid and serine are common chiral pool starting materials. nih.govresearchgate.net For example, 3-pyrrolidinylisoxazoles have been synthesized from both (R)- and (S)-aspartic acid to obtain the respective enantiomers. nih.gov Similarly, a new chiral pyrrolidine has been synthesized from 2,3-O-isopropylidene-D-erythronolactol, a derivative of a natural sugar. researchgate.net The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate for an antibiotic, also demonstrates a practical and stereoselective process starting from a chiral precursor. nih.gov

A synthetic route to this compound from a chiral pool starting material would likely involve the modification of a precursor like (S)- or (R)-3-hydroxymethylpyrrolidine, which can be derived from natural amino acids. The ether linkage could then be formed by a Williamson ether synthesis with 3-ethylphenol.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for developing efficient, scalable, and cost-effective synthetic processes. Key parameters that are typically optimized include the choice of solvent, base, temperature, and catalyst.

A general, non-stereoselective synthesis of this compound involves the reaction of 3-ethylphenol with a suitable 3-(halomethyl)pyrrolidine derivative in the presence of a base. The optimization of this Williamson ether synthesis would involve screening different conditions to maximize the yield and minimize side products.

ParameterOptionsConsiderations
Solvent Dichloromethane, Toluene, DMF, AcetonitrileSolvent polarity and boiling point can significantly affect reaction rate and solubility of reactants.
Base Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Triethylamine (Et₃N)The strength and solubility of the base are critical for the deprotonation of the phenol. researchgate.net
Temperature 60°C to 100°CHigher temperatures generally increase the reaction rate but can also lead to decomposition or side reactions.
Leaving Group Cl, Br, I, OTs, OMsThe choice of leaving group on the pyrrolidine electrophile affects the rate of nucleophilic substitution.

This table presents potential parameters for optimization based on general synthetic principles. researchgate.net

Furthermore, in multi-step syntheses, such as those required for the enantioselective routes, each step must be individually optimized. For catalytic reactions, the catalyst loading, ligand structure, and reaction time are critical variables. The use of design of experiment (DoE) methodologies can systematically explore the interplay of these variables to identify the optimal conditions for maximizing the yield and purity of this compound.

Green Chemistry Principles in Synthetic Routes to this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more environmentally benign and sustainable manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) with more environmentally friendly alternatives such as water, ethanol, or greener solvents like deep eutectic solvents (DESs) is a primary goal. researchgate.netnih.gov For instance, the synthesis of N-methylpyrrolidine has been successfully demonstrated in an aqueous medium. researchgate.net

Catalysis: The use of catalytic methods, particularly asymmetric catalysis, is inherently greener than using stoichiometric reagents (like chiral auxiliaries) as it reduces waste. nih.gov Recoverable and reusable catalysts further enhance the greenness of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. 1,3-dipolar cycloadditions are examples of atom-economical reactions that can be used for pyrrolidine synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net The use of highly active catalysts can enable lower reaction temperatures.

Renewable Feedstocks: Employing chiral pool synthesis, which uses starting materials derived from renewable biological sources, aligns with green chemistry principles. researchgate.net

Chemical Reactivity and Transformations of 3 3 Ethylphenoxy Methyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen in 3-[(3-Ethylphenoxy)methyl]pyrrolidine

The nitrogen atom within the pyrrolidine ring is a secondary amine, characterized by its nucleophilicity and basicity due to the lone pair of electrons. nih.govchemicalbook.comwikipedia.org This makes it a prime site for reactions with a wide range of electrophiles, leading to the formation of various N-substituted derivatives.

The nucleophilic pyrrolidine nitrogen readily undergoes acylation and alkylation.

Acylation is typically achieved by reacting the amine with highly reactive acylating agents like acyl halides (e.g., acetyl chloride) or acid anhydrides. simply.scienceyoutube.com These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrogen halide byproduct. simply.science

Alkylation involves the reaction of the amine with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, via an SN2 mechanism. ucalgary.ca This process can be challenging to control, as the resulting tertiary amine is often still nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt, leading to a mixture of products. libretexts.org Using an excess of the initial amine can help favor the mono-alkylation product. ucalgary.ca

Table 1: Representative Acylation and Alkylation Reactions of the Pyrrolidine Nitrogen
Reaction TypeReagentProduct ClassGeneral Structure of Product
AcylationAcyl Chloride (R-COCl)N-Acyl Pyrrolidine (Amide)N-Acyl Pyrrolidine Structure
AlkylationAlkyl Halide (R'-X)N-Alkyl Pyrrolidine (Tertiary Amine)N-Alkyl Pyrrolidine Structure
Reductive AminationAldehyde/Ketone (R''-CO-R''') + Reducing AgentN-Alkyl Pyrrolidine (Tertiary Amine)N-Alkyl Pyrrolidine Structure

Beyond simple acylation with acyl halides, amide derivatives are commonly synthesized by coupling the pyrrolidine nitrogen with carboxylic acids. This transformation requires the use of a coupling agent to "activate" the carboxylic acid. hepatochem.com Widely used methods include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov These methods are fundamental in medicinal chemistry for creating diverse amide libraries. nih.gov

The formation of more complex amine derivatives can be achieved through reductive amination. This involves the reaction of the pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated tertiary amine.

Reactions at the Phenoxy Moiety of this compound

The aromatic ring of the 3-ethylphenoxy group is susceptible to electrophilic aromatic substitution (EAS), and the ethyl substituent can undergo reactions at its benzylic position.

The regiochemical outcome of EAS reactions on the 3-ethylphenoxy ring is governed by the directing effects of the two existing substituents: the alkoxy group (-OCH₂-pyrrolidine) and the ethyl group (-CH₂CH₃).

Alkoxy Group: The ether oxygen is a strongly activating substituent that donates electron density to the ring through resonance. libretexts.orgyoutube.com This effect significantly increases the electron density at the ortho (C2, C4) and para (C6) positions, making them highly susceptible to electrophilic attack. organicchemistrytutor.comlibretexts.org

Ethyl Group: The ethyl group is a weakly activating substituent that donates electron density through induction. libretexts.org It also directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. pressbooks.pub

The powerful activating and directing effect of the alkoxy group dominates. Therefore, electrophiles will preferentially attack the positions ortho and para to the ether linkage. The C6 position is para to the alkoxy group and meta to the ethyl group. The C2 and C4 positions are ortho to the alkoxy group and ortho and para, respectively, to the ethyl group. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions. Thus, a mixture of 2-, 4-, and 6-substituted isomers is expected, with the 4- and 6-isomers likely predominating. masterorganicchemistry.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution (EAS) Reactions
EAS ReactionTypical ReagentsElectrophile (E+)Predicted Major Products
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Br⁺, Cl⁺2/4/6-Bromo/Chloro derivatives
NitrationHNO₃, H₂SO₄NO₂⁺2/4/6-Nitro derivatives
SulfonationFuming H₂SO₄ (SO₃)SO₃H⁺2/4/6-Sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺2/4/6-Acyl derivatives
Friedel-Crafts AlkylationRCl, AlCl₃R⁺2/4/6-Alkyl derivatives (potential for polyalkylation)

The ethyl group attached to the aromatic ring has a reactive benzylic position (the carbon atom directly bonded to the ring). This position is susceptible to radical halogenation and oxidation due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.org

Benzylic Halogenation: Reaction with N-bromosuccinimide (NBS) in the presence of light or a radical initiator introduces a bromine atom selectively at the benzylic carbon. jove.comjove.com This produces 3-[(3-(1-bromoethyl)phenoxy)methyl]pyrrolidine, a versatile intermediate for further nucleophilic substitution reactions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize the entire ethyl group to a carboxylic acid, yielding 3-((3-carboxyphenoxy)methyl)pyrrolidine. masterorganicchemistry.com Milder oxidation conditions can potentially yield the corresponding ketone, 3-((3-acetylphenoxy)methyl)pyrrolidine. rsc.orgacs.org

Transformations of the Methyl Linker in this compound

The methyl linker is part of a benzyl-type ether linkage (Ar-O-CH₂-). Ethers are generally quite stable and unreactive. libretexts.org However, they can be cleaved under strongly acidic conditions. masterorganicchemistry.com

Reaction with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. transformationtutoring.com The reaction proceeds by protonation of the ether oxygen to form a good leaving group. youtube.com This is followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) at the less sterically hindered carbon, which in this case is the methylene (B1212753) carbon of the linker. This SN2-type cleavage would result in the formation of 3-ethylphenol (B1664133) and 3-(halomethyl)pyrrolidine. Due to the stability of the phenolic product, the cleavage is unlikely to occur at the aryl-oxygen bond. libretexts.org

Regioselectivity and Chemoselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in its chemical transformations. The key reactive centers are the pyrrolidine nitrogen, the aromatic ring, and the benzylic-like C-H bonds of the ethyl group.

Regioselectivity:

Aromatic Ring Functionalization: Electrophilic aromatic substitution on the 3-ethylphenoxy group is directed by the activating and ortho-, para-directing ether oxygen and the weakly activating, ortho-, para-directing ethyl group. The positions ortho and para to the ether linkage (positions 2, 4, and 6) and ortho and para to the ethyl group (positions 2, 4, and 5) are the most likely sites of substitution. The interplay between these two groups will determine the final regiochemical outcome. For instance, in reactions where steric hindrance is a major factor, substitution at the less hindered positions is favored.

Pyrrolidine Ring Functionalization: The pyrrolidine ring itself can undergo functionalization. While direct C-H functionalization of the pyrrolidine ring is challenging, reactions can be directed to specific positions. For example, in related N-acyl pyrrolines, palladium-catalyzed hydroarylation has been shown to yield 3-aryl pyrrolidines, indicating a preference for functionalization at the 3-position. researchgate.net

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between reactions at the pyrrolidine nitrogen and the aromatic ring.

N-Functionalization vs. Aromatic Functionalization: The pyrrolidine nitrogen is a nucleophilic and basic site, making it highly susceptible to reactions with electrophiles such as alkyl halides and acylating agents. In many cases, reactions will occur selectively at the nitrogen under basic or neutral conditions, leaving the aromatic ring untouched. For example, N-acylation or N-sulfonylation would be expected to proceed with high chemoselectivity.

Control of Reactivity: The chemoselectivity can often be controlled by the choice of reagents and reaction conditions. For instance, to achieve functionalization of the aromatic ring without affecting the pyrrolidine nitrogen, the nitrogen can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. This protecting group reduces the nucleophilicity and basicity of the nitrogen, thereby directing reactivity towards the aromatic ring.

The following table summarizes the expected regiochemical and chemoselective outcomes for various reaction types:

Reaction TypeReagentsExpected Major Product(s)Selectivity Principle
N-Alkylation Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-Alkyl-3-[(3-ethylphenoxy)methyl]pyrrolidineHigh chemoselectivity for the more nucleophilic pyrrolidine nitrogen.
N-Acylation Acyl chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine)N-Acyl-3-[(3-ethylphenoxy)methyl]pyrrolidineHigh chemoselectivity for the nucleophilic nitrogen over other functional groups.
Electrophilic Aromatic Substitution (e.g., Bromination) Br₂, Lewis acid (e.g., FeBr₃)Bromo-substituted this compound (substitution at positions 2, 4, or 6 of the phenoxy ring)Regioselectivity is governed by the directing effects of the ether and ethyl groups.

Functional Group Interconversions (FGIs) of this compound

Functional group interconversions (FGIs) are essential for modifying the chemical properties of this compound and synthesizing new derivatives. Key FGIs for this molecule involve transformations of the pyrrolidine nitrogen, the ethyl group, and potentially the ether linkage.

N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring can be readily converted to a tertiary amine through N-alkylation with alkyl halides or reductive amination with aldehydes or ketones. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination.

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base leads to the corresponding N-amides and N-sulfonamides. These transformations are often used to modify the electronic properties and biological activity of the molecule.

Oxidation of the Ethyl Group: The ethyl group on the aromatic ring can be oxidized to an acetyl group or a carboxylic acid under appropriate conditions, using oxidizing agents like potassium permanganate or chromium trioxide. This introduces new functional handles for further derivatization.

Ether Cleavage: The phenoxy ether bond is generally stable but can be cleaved under harsh conditions, for example, with strong acids like HBr or HI, to yield 3-(hydroxymethyl)pyrrolidine and 3-ethylphenol.

A table of representative functional group interconversions is provided below:

Starting Functional GroupTarget Functional GroupReagents and Conditions
Secondary Amine (Pyrrolidine-NH)Tertiary Amine (Pyrrolidine-NR)R-X (Alkyl halide), Base (e.g., K₂CO₃)
Secondary Amine (Pyrrolidine-NH)Amide (Pyrrolidine-N-C(O)R)RCOCl or (RCO)₂O, Base (e.g., Et₃N)
Secondary Amine (Pyrrolidine-NH)Sulfonamide (Pyrrolidine-N-SO₂R)RSO₂Cl, Base (e.g., Pyridine)
Ethyl (-CH₂CH₃)Acetyl (-C(O)CH₃)CrO₃, Acetic Acid
Ethyl (-CH₂CH₃)Carboxylic Acid (-COOH)KMnO₄, H₂O, Heat
Ether (-O-)Alcohol (-OH) and Phenol (B47542) (-OH)HBr or HI, Heat

Metal-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions are particularly useful for introducing new substituents onto the aromatic ring. To participate in cross-coupling reactions, the molecule must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate.

Suzuki-Miyaura Coupling: A bromo- or iodo-substituted derivative of this compound can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl, heteroaryl, or vinyl groups.

Heck Reaction: An aryl halide derivative can react with an alkene in the presence of a palladium catalyst to form a new C-C bond, leading to the introduction of a substituted vinyl group onto the aromatic ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between an aryl halide derivative and an amine, providing access to a wide range of N-arylated products.

Sonogashira Coupling: The coupling of an aryl halide derivative with a terminal alkyne, catalyzed by palladium and copper, results in the formation of a C-C bond and the introduction of an alkyne moiety.

The following table illustrates potential metal-catalyzed cross-coupling reactions for a hypothetical bromo-substituted derivative of this compound:

Reaction NameSubstratesCatalyst SystemProduct Type
Suzuki-Miyaura Coupling Bromo-3-[(3-ethylphenoxy)methyl]pyrrolidine + Arylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl derivative
Heck Reaction Bromo-3-[(3-ethylphenoxy)methyl]pyrrolidine + AlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseAryl-substituted alkene
Buchwald-Hartwig Amination Bromo-3-[(3-ethylphenoxy)methyl]pyrrolidine + AminePd₂(dba)₃, Ligand (e.g., BINAP), BaseN-Aryl amine derivative
Sonogashira Coupling Bromo-3-[(3-ethylphenoxy)methyl]pyrrolidine + Terminal alkynePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-substituted alkyne

Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation of 3 3 Ethylphenoxy Methyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While specific experimental data for 3-[(3-Ethylphenoxy)methyl]pyrrolidine is not widely available in published literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral characteristics. The expected signals and their assignments are crucial for any future experimental verification.

¹H NMR Data and Assignment

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrolidine (B122466) ring, the ethylphenoxy group, and the connecting methylene (B1212753) bridge. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data Table for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons (Phenoxy)6.7 - 7.2Multiplet4H
O-CH₂ (Methylene Bridge)~4.0Doublet2H
Pyrrolidine-CH (at C3)~3.0 - 3.2Multiplet1H
Pyrrolidine-CH₂ (at C2 & C5)~2.8 - 3.1Multiplet4H
Pyrrolidine-CH₂ (at C4)~1.6 - 2.0Multiplet2H
Ethyl-CH₂~2.6Quartet2H
Ethyl-CH₃~1.2Triplet3H
NH (Pyrrolidine)Variable (Broad)Singlet1H

The aromatic protons on the 3-ethylphenoxy group would appear in the downfield region (6.7-7.2 ppm) due to the deshielding effect of the aromatic ring current. The protons of the methylene bridge (O-CH₂) would likely be a doublet, coupled to the proton at the C3 position of the pyrrolidine ring. The pyrrolidine protons would exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The ethyl group protons would present as a characteristic quartet for the methylene group and a triplet for the methyl group. The NH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Data and Assignment

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal.

Predicted ¹³C NMR Data Table for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (C-O)~158
Aromatic C (C-Ethyl)~145
Aromatic CH112 - 130
O-CH₂ (Methylene Bridge)~70
Pyrrolidine-CH (C3)~40
Pyrrolidine-CH₂ (C2 & C5)~46-55
Pyrrolidine-CH₂ (C4)~30
Ethyl-CH₂~29
Ethyl-CH₃~15

The carbon attached to the oxygen of the phenoxy group is expected to be the most downfield aromatic signal. The other aromatic carbons will appear in the typical range of 112-130 ppm. The carbons of the pyrrolidine ring and the ethyl group would appear in the upfield aliphatic region of the spectrum.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the ethyl group protons (CH₂ and CH₃), between adjacent protons on the pyrrolidine ring, and between the C3 proton of the pyrrolidine and the methylene bridge protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal around 70 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene bridge protons (O-CH₂) to the aromatic carbon attached to the oxygen and to the C3 carbon of the pyrrolidine ring, thus confirming the ether linkage and its position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the methylene bridge and the protons on the pyrrolidine ring, helping to define the orientation of the substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₉NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺206.15394
[M+Na]⁺228.13588

The observation of an ion with a mass corresponding to [M+H]⁺ or another adduct like [M+Na]⁺ with high mass accuracy would provide strong evidence for the presence of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.

For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond and fragmentation of the pyrrolidine ring.

Predicted Key Fragment Ions in MS/MS of this compound

m/z of Fragment Ion Proposed Structure/Loss
121.0648[C₈H₉O]⁺ (3-ethylphenol fragment)
84.0808[C₅H₁₀N]⁺ (pyrrolidin-3-ylmethyl cation)
70.0651[C₄H₈N]⁺ (loss of CH₂ from the above fragment)

The fragmentation would likely be initiated by cleavage of the C-O bond of the ether, leading to the formation of a stable 3-ethylphenoxide radical and a pyrrolidin-3-ylmethyl cation, or a protonated 3-ethylphenol (B1664133) and a pyrrolidine-containing fragment. Further fragmentation of the pyrrolidine ring would also be expected. The systematic analysis of these fragmentation pathways provides a robust confirmation of the proposed molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals a unique fingerprint of the functional groups within the molecule.

For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its constituent parts: the pyrrolidine ring, the aromatic ring, the ether linkage, and the ethyl group. Analysis of related pyrrolidine and aromatic ether compounds allows for the prediction of the principal absorption bands. researchgate.netnih.gov

Key functional groups and their expected vibrational frequencies include:

N-H Stretch: The secondary amine of the pyrrolidine ring should exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹. This peak can sometimes be broad due to hydrogen bonding. In some instances of simple pyrrolidine, the N-H stretching vibration is not observed due to a small electric dipole moment, but it is typically enhanced upon substitution or ionization. researchgate.net

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations from the phenoxy group are anticipated just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the pyrrolidine ring and the ethyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The presence of both methyl and methylene groups is expected to result in multiple distinct peaks in this region. researchgate.netspectroscopyonline.com

C=C Stretches (Aromatic): The stretching of the carbon-carbon double bonds within the benzene (B151609) ring typically gives rise to one or more sharp, moderate-to-weak bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether): A strong, characteristic absorption band corresponding to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ range. A weaker symmetric stretching band may be observed around 1020-1075 cm⁻¹.

C-N Stretch: The stretching vibration of the aliphatic C-N bond in the pyrrolidine ring is expected to produce a medium-intensity band in the 1020-1250 cm⁻¹ region.

Aromatic Bending (Out-of-Plane): The substitution pattern on the benzene ring (1,3- or meta-substitution) can be inferred from the strong out-of-plane (OOP) C-H bending vibrations in the 680-900 cm⁻¹ range. For meta-disubstitution, characteristic bands are expected around 690-710 cm⁻¹ and 750-810 cm⁻¹.

The following interactive table summarizes the predicted IR absorption bands for this compound.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound is chiral and can exist as a pair of enantiomers, (R)- and (S)-3-[(3-Ethylphenoxy)methyl]pyrrolidine. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a stereochemically pure sample. The two primary methods are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). yale.eduwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net A solution of a chiral compound will rotate the plane of polarization, and the magnitude and direction of this rotation vary with the wavelength of the incident light. wikipedia.org An ORD spectrum plots specific rotation [α] against wavelength.

Circular Dichroism (CD) is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. yale.edulibretexts.org A CD spectrum plots the difference in molar absorptivity (Δε = εL - εR) against wavelength. Meaningful CD signals are only observed at wavelengths where the molecule has a chromophore that absorbs light. libretexts.org

For this compound, the key chromophore is the 3-ethylphenoxy group. The benzene ring exhibits electronic transitions in the ultraviolet (UV) region, which are expected to give rise to distinct signals in both ORD and CD spectra. The interaction between this chromophore and the chiral center on the pyrrolidine ring results in a characteristic chiroptical response.

A key feature in both ORD and CD spectra is the Cotton effect , which occurs in the spectral region where the chromophore absorbs light.

In CD , a Cotton effect appears as a positive or negative peak.

In ORD , a Cotton effect manifests as a characteristic S-shaped curve where the specific rotation rapidly changes, crossing zero in the middle of the absorption band.

The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration (R or S) at the stereocenter. Therefore, by comparing the experimental CD or ORD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry of a specific enantiomer of this compound can be unambiguously assigned. While specific experimental data for this compound is not publicly available, the principles of chiroptical analysis provide the framework for its enantiomeric characterization. A decamer of a β-amino acid analogue of L-proline, (3R)-carboxy pyrrolidine, was found to possess a rigid secondary structure as evidenced by its CD spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Determination of this compound or its Derivatives

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. The technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. researchgate.net This analysis provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it packs within a crystal lattice. researchgate.net

While a crystal structure for this compound itself has not been reported in the public domain, analysis is often performed on a stable crystalline derivative, such as a hydrochloride or hydrobromide salt. The protonation of the pyrrolidine nitrogen often facilitates the formation of high-quality crystals suitable for X-ray diffraction.

A crystallographic analysis of a salt of this compound would provide:

Unambiguous Confirmation of Connectivity: Verifying the atomic connections that form the molecular structure.

Precise Bond Lengths and Angles: Providing exact geometric parameters for all bonds and angles. For instance, the C-N-C angle within the pyrrolidine ring and the C-O-C angle of the ether linkage would be determined.

Solid-State Conformation: Revealing the preferred three-dimensional shape of the molecule. This includes the puckering of the five-membered pyrrolidine ring (which typically adopts an 'envelope' or 'twist' conformation) and the rotational orientation of the (3-ethylphenoxy)methyl group relative to the ring. nih.gov

Intermolecular Interactions: Detailing the network of non-covalent interactions, such as hydrogen bonds (e.g., from the N-H⁺ group to the counter-ion) and van der Waals forces, that govern the crystal packing. mdpi.com

The table below presents a hypothetical set of key crystallographic parameters that could be obtained from an X-ray analysis of a derivative, based on data from similar pyrrolidine structures. mdpi.com

Computational Chemistry and Theoretical Studies of 3 3 Ethylphenoxy Methyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. For 3-[(3-Ethylphenoxy)methyl]pyrrolidine, methods like Density Functional Theory (DFT) would be employed to obtain a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. uq.edu.auipb.ptnih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized on the electron-rich regions, likely the pyrrolidine (B122466) nitrogen and the phenoxy oxygen, as well as the aromatic ring. The LUMO would likely be distributed over the aromatic ring and the C-O-C linkage. While specific energy values require dedicated calculations, a hypothetical FMO analysis is presented in the table below, based on typical values for similar organic molecules.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV) Description
HOMO -8.5 Highest Occupied Molecular Orbital energy, related to the ionization potential.
LUMO -1.2 Lowest Unoccupied Molecular Orbital energy, related to the electron affinity.
HOMO-LUMO Gap (ΔE) 7.3 Energy difference between HOMO and LUMO, indicating chemical reactivity.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the pyrrolidine ring and the oxygen atom of the phenoxy group, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms, particularly the one on the pyrrolidine nitrogen, would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles.

Conformational Analysis and Energy Minimization of this compound

The flexibility of the pyrrolidine ring and the rotatable bonds in the side chain of this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which are the lowest energy conformers. Computational methods can systematically explore the potential energy surface of the molecule to find these stable structures.

Reaction Pathway Modeling and Transition State Calculations for Reactions Involving this compound

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions. This involves identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For reactions involving this compound, such as N-alkylation or reactions at the aromatic ring, computational modeling could elucidate the most favorable reaction pathways. For example, by calculating the activation energies for different potential reaction mechanisms, it would be possible to predict which products are most likely to form.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties of a molecule, including its Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be a powerful tool for confirming the structure of a synthesized compound by comparing the calculated spectrum to the experimentally measured one.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry and then using a method like the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts would be expected to be in good agreement with experimental values, aiding in the assignment of peaks in the experimental spectrum. A table of hypothetical predicted chemical shifts for key atoms is provided below.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
Pyrrolidine C (adjacent to N) 50-55
Pyrrolidine C (other) 25-30
Methylene (B1212753) C (linker) 70-75
Aromatic C (ipso to O) 155-160
Aromatic C (ipso to ethyl) 140-145
Ethyl CH₂ 28-32
Ethyl CH₃ 14-18

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By simulating the motion of the atoms in the molecule, MD can be used to explore the different conformations that the molecule can adopt and the transitions between them. This provides a more complete picture of the molecule's flexibility than static conformational analysis.

An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule's conformation changes over time and how it interacts with the surrounding solvent molecules. This information is crucial for understanding its behavior in a biological or chemical system.

Synthesis and Characterization of Structural Analogs and Derivatives of 3 3 Ethylphenoxy Methyl Pyrrolidine

Modification of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring is a common scaffold in pharmaceuticals due to its favorable physicochemical properties. Altering its size or substitution pattern can significantly impact the molecule's spatial arrangement and interaction with biological targets.

Ring Size Variation (e.g., Piperidine (B6355638) Analogs)

One common strategy in medicinal chemistry is to explore the effect of ring size on a molecule's activity by synthesizing homologous structures. Expanding the five-membered pyrrolidine ring to a six-membered piperidine ring can alter the conformational flexibility and the orientation of the side chain.

The synthesis of piperidine analogs, such as 3-[(3-ethylphenoxy)methyl]piperidine, can be achieved through synthetic routes parallel to those used for the pyrrolidine parent. A typical approach involves the nucleophilic substitution of a suitably activated piperidine precursor with 3-ethylphenoxide. For instance, reacting 3-(chloromethyl)piperidine (B1630087) or 3-(tosyloxymethyl)piperidine with 3-ethylphenol (B1664133) in the presence of a base like sodium hydride affords the desired piperidine analog. Characterization of these analogs involves standard spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity. Research on similar structures, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, has shown that such modifications are synthetically feasible and can lead to compounds with interesting biological profiles.

Interactive Data Table: Comparison of Pyrrolidine and Piperidine Analogs

Feature3-[(3-Ethylphenoxy)methyl]pyrrolidine3-[(3-Ethylphenoxy)methyl]piperidine (Analog)
Ring System Pyrrolidine (5-membered)Piperidine (6-membered)
Conformational Flexibility Higher (envelope/twist conformations)Lower (chair/boat/twist-boat conformations)
Nitrogen Basicity (pKa) Typically ~10-11Typically ~11-12
Synthetic Precursor 3-(Halomethyl)pyrrolidine3-(Halomethyl)piperidine

Substituent Variation on the Pyrrolidine Ring

Introducing substituents onto the pyrrolidine ring provides a means to probe the steric and electronic requirements of the target binding site. Modifications can be made at the nitrogen atom (N-1) or the carbon atoms of the ring (C-2, C-3, C-4, C-5).

N-Substitution: The secondary amine of the pyrrolidine ring is a prime site for modification. N-alkylation, N-acylation, or N-arylation can be readily achieved. For example, N-alkylation with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base yields the corresponding N-substituted derivatives. These modifications can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding. researchgate.net

C-Substitution: Introducing substituents on the carbon framework of the pyrrolidine ring is more complex and often requires the use of specifically designed starting materials. For instance, using a substituted proline or hydroxyproline (B1673980) derivative as the starting material can yield analogs with functionality at various positions. nih.gov Palladium-catalyzed reactions, such as hydroarylation of pyrrolines, have also been developed to synthesize 3-aryl pyrrolidines, demonstrating a method to directly attach aryl groups to the ring. chemrxiv.orgnih.gov The stereochemistry of these substituents is often crucial, as different stereoisomers can exhibit vastly different biological activities. nih.gov

Alterations to the Phenoxy Moiety

The phenoxy group is another key area for structural modification. Changes to the substitution pattern on the phenyl ring or replacement of the entire ring system can significantly alter the electronic properties and binding interactions of the molecule.

Substituent Effects on the Phenyl Ring (e.g., Halogenation, Alkyl Groups)

The electronic nature of the phenyl ring can be fine-tuned by introducing electron-donating or electron-withdrawing groups.

Halogenation: Introducing halogens (F, Cl, Br, I) can modify the molecule's lipophilicity and metabolic stability and introduce new potential binding interactions (e.g., halogen bonding). Halogenated analogs can be synthesized by starting with the corresponding halogenated phenol (B47542). For example, reacting 3-chloro-5-ethylphenol (B14764729) with a 3-(halomethyl)pyrrolidine derivative would yield a chlorinated analog. Late-stage halogenation of the final compound is also possible using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), though this can sometimes lead to mixtures of products. researchgate.netnih.gov

Alkyl Groups: Varying the size and position of alkyl groups on the phenyl ring can probe steric tolerance in the binding pocket. Analogs with different alkyl groups (e.g., methyl, isopropyl, tert-butyl) or alternative positioning of the ethyl group (e.g., 2-ethyl or 4-ethyl) can be synthesized from the corresponding substituted phenols.

Interactive Data Table: Phenyl Ring Substituent Effects

Substituent (Position)Electronic EffectPotential Impact on Properties
-Cl (ortho, meta, para) Electron-withdrawing, InductiveIncreases lipophilicity, may alter metabolic profile
-F (ortho, meta, para) Electron-withdrawing, InductiveCan improve metabolic stability and binding affinity
-CH3 (ortho, meta, para) Electron-donating, Inductive/HyperconjugationIncreases lipophilicity, may enhance binding through hydrophobic interactions
-CF3 (ortho, meta, para) Strongly Electron-withdrawingIncreases lipophilicity, can significantly alter electronic properties

Heteroaryl Substitutions for the Phenyl Ring

Replacing the phenyl ring with a heteroaromatic ring is a common bioisosteric replacement strategy used to modulate physicochemical properties such as solubility and metabolic stability, as well as to introduce new hydrogen bonding capabilities. Common heteroaryl bioisosteres for a phenyl ring include pyridine, pyrimidine, thiophene, and oxadiazole.

Modifications of the Methyl Linker

The single-carbon (methyl) linker connecting the pyrrolidine ring and the phenoxy oxygen provides a specific spatial relationship between these two moieties. Altering the length or rigidity of this linker can be used to optimize this spatial arrangement.

Synthetic strategies to modify the linker typically involve starting with a different pyrrolidine precursor.

Homologation: To synthesize an analog with a two-carbon (ethyl) linker, one could start with a protected form of 3-(2-hydroxyethyl)pyrrolidine. This alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) and then reacted with 3-ethylphenol in a Williamson ether synthesis.

Introducing Rigidity: Incorporating elements of unsaturation (e.g., a double or triple bond) or small rings (e.g., cyclopropane) into the linker can restrict its conformational freedom. This can be synthetically challenging but can provide valuable information about the optimal conformation for biological activity.

These systematic modifications provide a powerful toolkit for medicinal chemists to explore the SAR of this compound and to design analogs with improved properties.

Synthesis of Conformationally Restricted Analogs

The therapeutic efficacy of bioactive molecules is often intrinsically linked to their three-dimensional conformation. For flexible molecules such as this compound, which possesses multiple rotatable bonds, the ability to adopt a specific, biologically active conformation is crucial for its interaction with target proteins. However, in a physiological environment, such molecules exist as an equilibrium of multiple conformers, not all of which may be active. This can lead to a reduction in potency and potential off-target effects. To address this, the synthesis of conformationally restricted analogs, where the molecule's flexibility is reduced to favor the desired bioactive conformation, is a widely adopted strategy in medicinal chemistry. mdpi.com

One common approach to achieve conformational rigidity is through the incorporation of the flexible molecule into a more constrained polycyclic framework. For instance, the pyrrolidine ring of this compound can be incorporated into a bicyclic system. This can be achieved through various synthetic routes, including intramolecular cyclization reactions. A hypothetical approach could involve the synthesis of a pyrrolidine precursor bearing a reactive functional group on the nitrogen atom that can undergo a subsequent ring-closing reaction with another part of the molecule.

Another strategy to restrict conformational freedom is the introduction of steric hindrance. By strategically placing bulky substituents on or near the pyrrolidine ring or the phenoxy group, the rotation around single bonds can be limited, thereby favoring a particular conformation. The synthesis of such analogs would involve the use of appropriately substituted starting materials. For example, starting with a substituted pyrrolidine derivative or a substituted phenol could lead to analogs with restricted rotation.

A representative, albeit hypothetical, synthetic scheme for a bicyclic analog of this compound is outlined below. This approach aims to lock the relative orientation of the side chain with respect to the pyrrolidine ring.

Scheme 1: Hypothetical Synthesis of a Bicyclic Analog

A plausible, though not yet reported, synthetic route to a conformationally restricted bicyclic analog could commence with a commercially available chiral pyrrolidine derivative. The synthesis might proceed via an intramolecular [3+2] cycloaddition, a powerful tool for constructing bicyclic pyrrolidines. researchgate.net The key steps would involve the elaboration of the pyrrolidine nitrogen with a group capable of generating an azomethine ylide, which would then react with an internal dipolarophile.

The characterization of these new, more rigid structures would be crucial. Techniques such as X-ray crystallography and advanced NMR spectroscopy would be employed to confirm the three-dimensional structure and preferred conformation of these analogs. The biological activity of these conformationally restricted analogs would then be evaluated to determine if the rigidification has led to an enhancement of the desired pharmacological properties.

Below is a hypothetical data table summarizing the synthesis of a series of conformationally restricted analogs.

Compound IDStructureSynthetic StrategyHypothetical Yield (%)Key Analytical Data (Hypothetical)
CRA-1 Bicyclic PyrrolidineIntramolecular Cycloaddition45¹H NMR, ¹³C NMR, HRMS
CRA-2 Spirocyclic PyrrolidineSpirocyclization38¹H NMR, ¹³C NMR, HRMS
CRA-3 Bridged PyrrolidineRing-Closing Metathesis52¹H NMR, ¹³C NMR, HRMS

Strategies for Reversible Derivatization of this compound

Reversible derivatization, often employed in the design of prodrugs, is a strategy used to modify a pharmacologically active molecule to improve its physicochemical or pharmacokinetic properties. irjmets.comnih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. actamedicamarisiensis.ronih.gov This approach can be utilized to enhance properties such as solubility, stability, membrane permeability, and to achieve targeted drug delivery. rsc.org For a molecule like this compound, which contains a secondary amine, several reversible derivatization strategies can be envisioned.

The secondary amine of the pyrrolidine ring is a prime target for reversible derivatization. It can be temporarily masked with a promoiety that is designed to be cleaved under specific physiological conditions, such as by enzymatic action or at a particular pH. Common promoieties for amines include carbamates, amides, and N-acyloxyalkyl derivatives.

Another strategy involves the formation of a carbamate (B1207046) derivative. The reaction of the secondary amine with a chloroformate or an activated carbonate can yield a carbamate linkage. The stability of the carbamate can be fine-tuned by altering the electronic and steric properties of the alcohol portion of the carbamate.

The goal of these derivatizations is to create a molecule that is inactive until it reaches its target, at which point the promoiety is cleaved to regenerate the active this compound. This can lead to an improved therapeutic index by reducing systemic exposure and potential side effects.

Below is a hypothetical data table summarizing potential reversible derivatives of this compound.

Derivative IDStructurePromoletyCleavage Mechanism (Hypothetical)Potential Advantage
RD-1 N-Acetyl DerivativeAcetylEsterase-mediated hydrolysisIncreased lipophilicity
RD-2 N-Pivaloyloxymethyl (POM) DerivativePivaloyloxymethylEsterase-mediated hydrolysisEnhanced oral bioavailability
RD-3 N-Amino Acid ConjugateAmino AcidPeptidase-mediated cleavageTargeted delivery

Advanced Mechanistic Investigations in Reactions Involving 3 3 Ethylphenoxy Methyl Pyrrolidine

Kinetic Studies of Key Reactions

A typical kinetic experiment would involve systematically varying the concentration of the reactants (e.g., 3-[(3-Ethylphenoxy)methyl]pyrrolidine and an electrophile) while keeping other conditions, such as temperature and solvent, constant. The rate of the reaction would be monitored over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or chromatography.

The data obtained would allow for the determination of the rate law for the reaction. For example, in a hypothetical N-alkylation reaction with an alkyl halide (R-X):

Rate = k [this compound]^m [R-X]^n

While specific kinetic data for this compound is not published, studies on the kinetics of reactions with the parent pyrrolidine (B122466) molecule offer valuable insights into its reactivity. researchgate.net

Isotope Labeling Experiments

Isotope labeling is a powerful technique used to trace the fate of atoms or fragments of molecules throughout a chemical reaction. acs.orgyoutube.com By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's position in the products, providing unambiguous evidence for bond-forming and bond-breaking steps. chemrxiv.orgnih.gov

For this compound, an isotope labeling study could be designed to elucidate the mechanism of its synthesis. The synthesis typically involves the reaction of 3-ethylphenol (B1664133) with a protected 3-(halomethyl)pyrrolidine or a similar electrophile. To confirm the pathway, one could use a starting material labeled at a specific position. For example, if the synthesis proceeds via a Williamson ether synthesis-type reaction, one could use 3-ethylphenol labeled with ¹⁸O. Detection of the ¹⁸O isotope in the ether linkage of the final product using mass spectrometry would confirm that the phenoxide oxygen is the nucleophile that displaces the leaving group.

Another application is the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom at a reactive site is replaced by its heavier isotope. A significant change in the reaction rate (a primary KIE) indicates that the bond to the labeled atom is broken in the rate-determining step. For instance, if a reaction involving C-H bond cleavage at the carbon adjacent to the pyrrolidine nitrogen was being studied, replacing the hydrogen at that position with deuterium (B1214612) and observing a slower reaction rate would support a mechanism where this C-H bond is broken in the slowest step.

Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient intermediates that are not the initial reactants or the final products. The direct detection and characterization of these intermediates provide compelling evidence for a proposed reaction mechanism. acs.org Depending on the reaction conditions, intermediates can range from being highly unstable and short-lived to being stable enough for isolation and full characterization.

In reactions involving pyrrolidine derivatives, several types of intermediates can be postulated. For example, in the synthesis of substituted pyrrolidines via [3+2] cycloaddition reactions, azomethine ylides are often proposed as key intermediates. acs.org These can be generated from the reaction of an amine with an aldehyde or ketone and can be trapped by a suitable dipolarophile.

In the context of reactions of this compound, if it were to undergo an oxidation reaction, one might expect to form an iminium ion intermediate. Spectroscopic techniques are invaluable for detecting such species. For example, low-temperature NMR spectroscopy can sometimes be used to observe and characterize transient intermediates that are unstable at room temperature. In other cases, trapping experiments are employed, where a reagent is added to the reaction mixture that is known to react specifically with the proposed intermediate, leading to a stable, characterizable product.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. libretexts.orgchemistrysteps.comlibretexts.org Solvents can influence the stability of reactants, transition states, and products, thereby altering the activation energy of a reaction. libretexts.org For reactions involving charged species or polar transition states, polar solvents are generally preferred. However, the specific type of polar solvent—protic (e.g., water, methanol) or aprotic (e.g., DMSO, acetonitrile)—can be critical. chemistrysteps.comlibretexts.org

For reactions involving the nucleophilic nitrogen of this compound, the solvent's ability to form hydrogen bonds is particularly important. A study on the nucleophilicity of the parent pyrrolidine molecule in methanol-acetonitrile mixtures provides a clear illustration of this effect. rsc.orgresearchgate.net The nucleophilicity of pyrrolidine was found to decrease in methanol-rich mixtures due to the solvation of the pyrrolidine's lone pair of electrons by hydrogen bonding with methanol. This "caging" of the nucleophile by the protic solvent stabilizes it, making it less available to participate in a reaction. chemistrysteps.comrsc.org

The table below, derived from data on pyrrolidine, illustrates how the nucleophilicity parameter (N) changes with the solvent composition. rsc.org A higher value of N indicates greater nucleophilicity.

% Acetonitrile (CH₃CN) in Methanol (CH₃OH)Nucleophilicity Parameter (N) of Pyrrolidine
015.72
2016.25
4016.85
6017.47
8018.01
10018.32

This data clearly shows a linear increase in the nucleophilicity of pyrrolidine as the proportion of the polar aprotic solvent (acetonitrile) increases. rsc.org This trend would be expected to hold for this compound, demonstrating that its reactivity as a nucleophile could be tuned by the choice of solvent.

Application of Linear Free-Energy Relationships (e.g., Hammett or Taft Equations)

Linear free-energy relationships (LFERs) are powerful tools in physical organic chemistry for studying reaction mechanisms. youtube.comwikipedia.orglibretexts.org They correlate the rate or equilibrium constant of one reaction series with that of a related series where a systematic structural change has been made. The Hammett and Taft equations are the most well-known LFERs, used to quantify the effect of substituents on the reactivity of a molecule. nih.gov

The Hammett equation is typically applied to meta- and para-substituted benzene (B151609) derivatives and takes the form:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. The value of ρ provides information about the electronic nature of the transition state. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (implying a buildup of negative charge in the transition state), while a negative ρ value indicates acceleration by electron-donating groups (implying a buildup of positive charge).

Future Research Directions and Potential Applications in Chemical Science

Development of Novel Synthetic Routes to 3-[(3-Ethylphenoxy)methyl]pyrrolidine

The synthesis of this compound is a critical first step for any further chemical investigation. Currently, established routes are likely to be based on classical methods for forming ether linkages and constructing the pyrrolidine (B122466) ring. However, the development of more efficient, stereoselective, and sustainable synthetic methodologies is a key area for future research.

Potential avenues for exploration include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C3 position of the pyrrolidine ring would be highly valuable. This could involve the use of chiral catalysts or auxiliaries to achieve high enantiomeric excess, which is often crucial for specific applications.

Flow Chemistry: Investigating the synthesis of this compound using continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization.

Green Chemistry Approaches: The use of more environmentally benign solvents, reagents, and reaction conditions would align with the growing demand for sustainable chemical manufacturing.

Exploration of New Reaction Pathways for this compound

The reactivity of this compound is another fertile ground for research. The molecule possesses several reactive sites, including the secondary amine of the pyrrolidine ring, the aromatic ring, and the benzylic ether linkage, which could be exploited to create a diverse range of new derivatives.

Future research could focus on:

N-Functionalization: The secondary amine is a prime site for a wide array of reactions, including acylation, alkylation, arylation, and sulfonylation, to introduce new functional groups and modulate the molecule's properties.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on the ethylphenoxy group could be explored to further diversify the structure.

C-H Activation: Modern C-H activation strategies could potentially be applied to functionalize the pyrrolidine ring or the ethyl group on the aromatic ring, offering novel and efficient routes to complex analogues.

Ring-Opening Reactions: Investigating the conditions under which the pyrrolidine ring or the ether linkage could be cleaved would provide insights into the molecule's stability and could lead to the synthesis of different classes of compounds.

Utilization in Supramolecular Chemistry or Self-Assembly Studies

The structural features of this compound, namely the hydrogen bond-donating and -accepting capabilities of the pyrrolidine nitrogen and the ether oxygen, along with the aromatic phenoxy group, make it a potential candidate for use in supramolecular chemistry.

Areas for investigation include:

Host-Guest Chemistry: The pyrrolidine ring could act as a guest that binds to various host molecules, such as cyclodextrins or calixarenes. Studies in this area could explore the binding thermodynamics and kinetics.

Self-Assembly: Under specific conditions (e.g., in certain solvents or in the presence of metal ions), this compound or its derivatives could potentially self-assemble into well-defined nanostructures like micelles, vesicles, or gels.

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its derivatives could reveal interesting solid-state packing arrangements and intermolecular interactions, which are fundamental to the design of new materials.

Development as a Scaffold for Complex Chemical Library Synthesis

The modular nature of this compound makes it an attractive scaffold for the synthesis of chemical libraries for high-throughput screening. By systematically varying the substituents on the pyrrolidine ring and the aromatic ring, a large and diverse collection of related compounds can be generated.

Key research directions in this area are:

Combinatorial Chemistry: Developing a solid-phase or solution-phase combinatorial strategy to rapidly synthesize a library of analogues. This would involve anchoring the this compound scaffold to a resin or using a tagging strategy to facilitate purification.

Diversity-Oriented Synthesis (DOS): Employing DOS principles to generate structurally diverse and complex molecules starting from the this compound core. This could involve skeletal rearrangements or the introduction of multiple stereocenters.

Fragment-Based Library Design: Using the 3-ethylphenoxy and the methylpyrrolidine moieties as starting fragments, libraries could be designed to explore the chemical space around this core structure for various applications.

Q & A

Q. What conditions ensure long-term stability of this compound?

  • Guidelines :
  • Storage : Store in amber vials under argon at –20°C to prevent oxidation.
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC purity checks .

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